PF-543

Content Navigation

Many SphK inhibitors (e.g., SKI-II) cause dihydroceramide accumulation via Des1 inhibition, confounding lipidomics. PF-543 is a cell-permeable, highly selective SphK1 inhibitor that avoids this artifact. Key advantages: • IC50 = 2.0 nM, Ki = 3.6 nM, >100-fold selectivity over SphK2. • No Des1 inhibition, ensuring phenotypes derive solely from S1P modulation. • Maintains potency in whole blood (IC50 = 26.7 nM) for ex vivo assays. Ideal for targeted S1P pathway studies and assay standardization.

CAS Number

Product Name

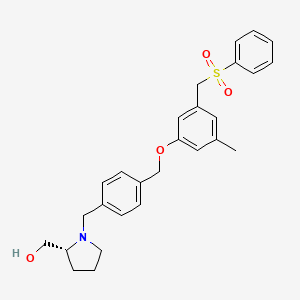

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Sphingosine Kinase 1 Selective Inhibitor; structure in first source

Purity

Package Size

PF-543 is a cell-permeable, reversible, and sphingosine-competitive inhibitor of Sphingosine Kinase 1 (SphK1), distinguished by its target affinity and high isoform selectivity . With an IC50 of 2.0 nM and a Ki of 3.6 nM, it is one of the most potent SphK1 inhibitors commercially available, exhibiting >100-fold selectivity for SphK1 over the closely related SphK2 isoform [1]. For procurement and assay standardization, PF-543 serves as a critical pharmacological tool, enabling researchers to achieve near-complete suppression of sphingosine-1-phosphate (S1P) formation at low nanomolar concentrations without the off-target lipid kinase interference commonly associated with older, micromolar-dosed inhibitors .

Research Fit

Substituting PF-543 with older, non-selective SphK inhibitors like SKI-II introduces severe confounding variables into lipidomic and phenotypic assays [1]. While SKI-II is widely used as a baseline SphK inhibitor, it requires micromolar dosing and acts as a non-competitive inhibitor of dihydroceramide desaturase (Des1) (Ki = 0.3 µM) [1]. This off-target activity causes an accumulation of dihydroceramides (dhCers), leading to cell cycle arrest at the G0/G1 phase and the induction of autophagy independent of actual S1P depletion [1]. PF-543 avoids this critical flaw entirely; it does not inhibit Des1, ensuring that any observed cellular phenotypes are strictly the result of SphK1 inhibition and S1P pathway modulation, rather than artifactual ceramide toxicity[1].

Substitution Risk

SphK1 Potency and Isoform Selectivity

In direct biochemical profiling, PF-543 demonstrates a ~39,000-fold potency advantage over the first-generation dual inhibitor SKI-II [REFS-1, REFS-2]. PF-543 inhibits SphK1 with an IC50 of 2.0 nM, whereas SKI-II requires an IC50 of 78 µM to achieve similar inhibition [REFS-1, REFS-2]. Furthermore, PF-543 maintains >100-fold selectivity for SphK1 over SphK2, whereas SKI-II is non-selective (SphK2 IC50 = 45 µM)[REFS-1, REFS-2].

| Evidence Dimension | SphK1 Inhibitory Potency (IC50) |

| Target Compound Data | 2.0 nM (PF-543) |

| Comparator Or Baseline | 78,000 nM (SKI-II) |

| Quantified Difference | ~39,000-fold higher potency for PF-543 |

| Conditions | In vitro radiometric/fluorescent kinase activity assays |

Enables highly specific, low-nanomolar dosing that eliminates the broad off-target kinase interference associated with micromolar concentrations.

SphK2 IC50: 356 nM

~132-fold selectivity

Des1 Off-Target Inhibition Avoidance

A major limitation of the benchmark inhibitor SKI-II is its unintended non-competitive inhibition of Des1 (Ki = 0.3 µM), which profoundly alters the cellular sphingolipidome by causing dihydroceramide (dhCer) accumulation [1]. In comparative lipidomic profiling of intact cells, SKI-II treatment (10 µM) provoked a remarkable accumulation of dhCers and their metabolites, triggering autophagy and G0/G1 cell cycle arrest [1]. In contrast, PF-543 (at 1 µM) effectively reduced S1P levels to near-undetectable limits without inhibiting Des1 or causing dhCer accumulation [1].

| Evidence Dimension | Des1 Inhibition and dhCer Accumulation |

| Target Compound Data | No Des1 inhibition; no dhCer accumulation (PF-543) |

| Comparator Or Baseline | Potent Des1 inhibition (Ki = 0.3 µM) causing massive dhCer accumulation (SKI-II) |

| Quantified Difference | PF-543 preserves normal Des1 activity, preventing artifactual ceramide toxicity. |

| Conditions | Intact HGC 27 cells, lipidomic profiling via LC-MS/MS |

Prevents false-positive phenotypic readouts (e.g., autophagy) caused by off-target ceramide accumulation rather than actual SphK1/S1P pathway suppression.

Cellular and Ex Vivo S1P Depletion

PF-543 exhibits high cell permeability and target engagement in complex biological matrices, outperforming less potent analogs [1]. In 1483 head and neck carcinoma cells, a 1-hour exposure to 200 nM PF-543 depleted endogenous intracellular S1P levels by 90%, with an EC50 of 8.4 nM [1]. Furthermore, in human whole blood assays—which are challenging due to high protein binding—PF-543 successfully blocked >90% of C17-S1P formation with an IC50 of 26.7 nM [1].

| Evidence Dimension | Intracellular S1P Depletion (EC50) |

| Target Compound Data | 8.4 nM (PF-543) |

| Comparator Or Baseline | Micromolar concentrations required for older generation inhibitors (e.g., SKI-II) |

| Quantified Difference | Near-complete S1P depletion achieved at low nanomolar concentrations |

| Conditions | 1483 squamous carcinoma cell cultures and human whole blood assays |

Guarantees robust, reproducible suppression of S1P signaling even in serum-rich or ex vivo environments, streamlining translational assay design.

High-Fidelity S1P Pathway Dissection

Because PF-543 offers >100-fold selectivity for SphK1 over SphK2, it is the optimal reagent for researchers needing to isolate SphK1-dependent signaling mechanisms without confounding SphK2 inhibition, a common issue with dual inhibitors like SKI-II [1].

Precision Lipidomic Profiling

PF-543 is the required choice for lipidomic studies where off-target dihydroceramide accumulation must be avoided. Unlike SKI-II, which inhibits Des1 and artificially inflates dhCer levels, PF-543 cleanly depletes S1P without altering the upstream de novo ceramide synthesis pathway [2].

Ex Vivo Whole Blood Assays

Due to its ability to maintain high potency in the presence of serum proteins (IC50 = 26.7 nM in whole blood), PF-543 is highly recommended for ex vivo pharmacological screening and biomarker modulation studies where less potent inhibitors fail due to protein binding [1].

Application Fit

References

- [1] Schnute ME, et al. 'Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1.' Biochem J. 2012;444(1):79-88.

- [2] Cingolani F, et al. 'Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II.' J Lipid Res. 2014;55(8):1711-1720.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

[2]. Lynch KR. Building a better sphingosine kinase-1 inhibitor. Biochem J. 2012 May 15;444(1):e1-2.

Explore Compound Types